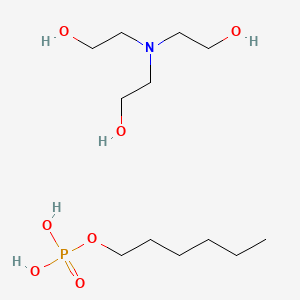

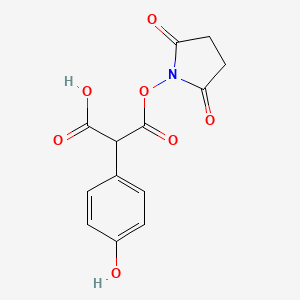

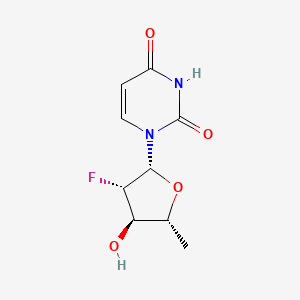

Methyl 10-((hydroxyamino)carbonyl)-1,4-dioxa-7-azaspiro(4.5)decane-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of EINECS 265-617-1 involves the solvent dewaxing process. This process includes the removal of wax from lubricating oils to improve their low-temperature properties. The solvent dewaxing process typically involves the following steps:

Mixing: The feedstock is mixed with a solvent such as methyl ethyl ketone (MEK) or toluene.

Cooling: The mixture is cooled to a temperature where wax crystallizes out.

Filtration: The wax crystals are removed by filtration.

Solvent Recovery: The solvent is recovered from the dewaxed oil and recycled.

Industrial Production Methods

In industrial settings, the solvent dewaxing process is carried out in large-scale units where the feedstock is continuously processed. The process parameters, such as temperature and solvent-to-feed ratio, are optimized to achieve the desired product quality and yield.

Chemical Reactions Analysis

Types of Reactions

EINECS 265-617-1 undergoes various chemical reactions, including:

Oxidation: The hydrocarbons in the compound can be oxidized to form alcohols, ketones, and carboxylic acids.

Reduction: The compound can be reduced to form lighter hydrocarbons.

Substitution: The hydrocarbons can undergo substitution reactions to form halogenated hydrocarbons.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid. The reactions are typically carried out at elevated temperatures.

Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium or platinum.

Substitution: Halogenation reactions are carried out using halogens such as chlorine or bromine under controlled conditions.

Major Products

Oxidation: Alcohols, ketones, and carboxylic acids.

Reduction: Lighter hydrocarbons.

Substitution: Halogenated hydrocarbons.

Scientific Research Applications

EINECS 265-617-1 has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent and reactant in various chemical reactions and processes.

Biology: Employed in the preparation of biological samples and as a medium for cell culture.

Medicine: Utilized in the formulation of pharmaceutical products and as a carrier for drug delivery.

Industry: Used as a lubricant, hydraulic fluid, and in the production of greases and other industrial products.

Mechanism of Action

The mechanism of action of EINECS 265-617-1 is primarily related to its physical and chemical properties. As a lubricant, it reduces friction between moving parts, thereby preventing wear and tear. In chemical reactions, it acts as a solvent, facilitating the dissolution and interaction of reactants. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Distillates (petroleum), hydrotreated heavy paraffinic: Similar in composition but undergoes an additional hydrotreating process to remove impurities.

Distillates (petroleum), solvent-refined heavy paraffinic: Similar in composition but undergoes solvent refining instead of solvent dewaxing.

Uniqueness

EINECS 265-617-1 is unique due to its specific solvent dewaxing process, which imparts distinct low-temperature properties and viscosity characteristics. This makes it particularly suitable for applications requiring high-performance lubricants and hydraulic fluids.

Properties

CAS No. |

65202-61-1 |

|---|---|

Molecular Formula |

C10H16N2O6 |

Molecular Weight |

260.24 g/mol |

IUPAC Name |

methyl 6-(hydroxycarbamoyl)-1,4-dioxa-9-azaspiro[4.5]decane-9-carboxylate |

InChI |

InChI=1S/C10H16N2O6/c1-16-9(14)12-3-2-7(8(13)11-15)10(6-12)17-4-5-18-10/h7,15H,2-6H2,1H3,(H,11,13) |

InChI Key |

AGWPKUXWIYXZNW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1CCC(C2(C1)OCCO2)C(=O)NO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride](/img/structure/B12684794.png)

![3-[(2-Hydroxyethoxy)methylphosphinoyl]propionic acid](/img/structure/B12684801.png)